molecular formula C24H54NO4P B1626903 Tetrahexylammonium dihydrogen phosphate CAS No. 87700-05-8

Tetrahexylammonium dihydrogen phosphate

Cat. No.: B1626903
CAS No.: 87700-05-8
M. Wt: 451.7 g/mol
InChI Key: ITLADWLZFFSZKW-UHFFFAOYSA-M
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Description

Tetrahexylammonium dihydrogen phosphate is an organic compound with the chemical formula C24H54NO4P. It is primarily used in ion pair chromatography due to its cationic nature. This compound is known for its ability to form ion pairs with various anions, making it useful in analytical chemistry for the separation and analysis of complex mixtures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylammonium dihydrogen phosphate can be synthesized through a reaction between tetrahexylammonium hydroxide and phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

(C6H13)4N+OH+H3PO4(C6H13)4N+H2PO4\text{(C}_6\text{H}_{13}\text{)}_4\text{N}^+ \text{OH}^- + \text{H}_3\text{PO}_4 \rightarrow \text{(C}_6\text{H}_{13}\text{)}_4\text{N}^+ \text{H}_2\text{PO}_4^- (C6​H13​)4​N+OH−+H3​PO4​→(C6​H13​)4​N+H2​PO4−​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Tetrahexylammonium dihydrogen phosphate primarily undergoes ion pair formation reactions. It can also participate in substitution reactions where the tetrahexylammonium ion is replaced by other cations.

Common Reagents and Conditions

    Ion Pair Formation: This reaction typically involves the use of various anions in a suitable solvent, such as water or methanol.

    Substitution Reactions: These reactions may require the presence of other cations and can be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions are typically the ion pairs or substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrahexylammonium dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahexylammonium dihydrogen phosphate involves its ability to form ion pairs with various anions. This property is leveraged in ion pair chromatography, where the compound interacts with the analytes to facilitate their separation based on charge and size. The molecular targets include various anions, and the pathways involved are primarily related to ion transport and interaction with membranes .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium dihydrogen phosphate
  • Tetraheptylammonium dihydrogen phosphate
  • Tetrapropylammonium dihydrogen phosphate

Uniqueness

Tetrahexylammonium dihydrogen phosphate is unique due to its longer alkyl chains compared to similar compounds like tetraethylammonium and tetrapropylammonium dihydrogen phosphate. This results in different solubility properties and interaction strengths with various anions, making it particularly useful in specific analytical and industrial applications .

Properties

IUPAC Name

dihydrogen phosphate;tetrahexylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.H3O4P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLADWLZFFSZKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519340
Record name N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-05-8
Record name N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexylammonium dihydrogen phosphate solution
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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